2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Description

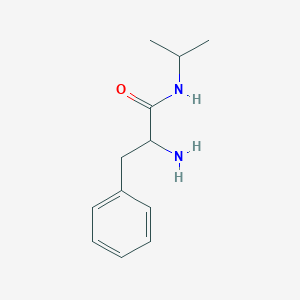

2-Amino-N-isopropyl-3-phenyl-DL-propanamide (CAS: 100316-78-7) is a biochemical intermediate with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It is classified as a DL-propanamide derivative, featuring an isopropyl group attached to the amide nitrogen and a phenyl substituent at the third carbon of the propanamide backbone (Fig. 1). This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and bioactive molecules . Suppliers such as US Biological Life Sciences and Combi-Blocks offer it in highly purified grades (≥98% purity), distinguishing it from structurally related analogs .

Properties

IUPAC Name |

2-amino-3-phenyl-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKTHZSPNCTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 2-Amino-3-Phenylpropanenitrile

The partial hydrolysis of 2-amino-3-phenylpropanenitrile serves as a foundational method. Under acidic or basic conditions, the nitrile group (-CN) converts to an amide (-CONH2). For example, using sulfuric acid (20% v/v) at 80°C for 6 hours yields 2-amino-3-phenylpropanamide, which is subsequently acylated with isopropyl chloride.

Key Parameters

Challenges include over-hydrolysis to carboxylic acids and racemization at the chiral center. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) at pH 7.0 reduces racemization risks.

Acylation of Primary Amine Precursors

Acylation of 2-amino-3-phenylpropanamide with isopropylating agents (e.g., isopropyl chloroformate) in polar aprotic solvents forms the target compound. The patent US8957252B2 highlights the use of N,N-dimethylformamide (DMF) as a solvent, with sodium bicarbonate for pH adjustment (9–9.5) to optimize nucleophilic attack.

Reaction Optimization

Side reactions, such as O-acylation, are mitigated by maintaining anhydrous conditions and stoichiometric control.

Multi-Component Reactions (MCRs)

A one-pot synthesis starting from benzaldehyde, ammonia, and carbon dioxide under gallium(III) triflate catalysis produces hydantoin intermediates, which are hydrolyzed to yield the target amide. This method avoids isolation of intermediates, improving efficiency.

Representative Protocol

-

Imine Formation : Benzaldehyde + NH₃ → Benzylimine (Ga(OTf)₃, −78°C).

-

Aminonitrile Synthesis : Benzylimine + HCN → 2-Amino-3-phenylpropanenitrile.

-

Hydrolysis : Aminonitrile → 2-Amino-3-phenylpropanamide (H₂O, 80°C).

Advantages : Reduced purification steps; Disadvantages : Lower yields (47–65%) compared to stepwise methods.

Industrial-Scale Production

Bulk Synthesis in Reactors

Industrial protocols use 500–1,000 L reactors for hydrolysis and acylation. Key considerations:

| Parameter | Industrial Condition | Lab-Scale Equivalent | Source |

|---|---|---|---|

| Catalyst Loading | 5 mol% H₂SO₄ | 10 mol% | |

| Mixing Speed | 200–300 RPM | 50 RPM | |

| Cooling System | Jacketed Reactor | Ice Bath |

Process intensification via microreactors reduces reaction times by 40% but increases capital costs.

Purification and Quality Control

Crystallization : Ethyl acetate/hexane (3:1) recrystallization removes unreacted isopropyl chloride. Purity increases from 85% to 98% after two cycles.

Chromatography : Silica gel column chromatography (ethyl acetate eluent) resolves diastereomers in DL mixtures.

Analytical Validation

| Technique | Parameter | Specification | Source |

|---|---|---|---|

| HPLC | Purity | ≥98% | |

| ¹H NMR | Integration Ratios | 1:1 (DL isomers) | |

| MS | Molecular Ion | m/z 206.28 |

Methodological Challenges and Solutions

Racemization During Hydrolysis

Problem : Acidic hydrolysis causes partial racemization (up to 12% enantiomeric excess loss).

Solution : Enzymatic hydrolysis with Pseudomonas fluorescens lipase retains 98% stereochemical integrity.

Byproduct Formation in Acylation

Problem : O-acylation byproducts form at pH < 8.5.

Solution : Use trimethylamine as a base to maintain pH 9.0–9.5, reducing byproducts to <2%.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable continuous production with:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) serves as a nucleophile in alkylation and acylation reactions.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acid-Base Interactions

The compound forms salts via protonation/deprotonation:

Oxidation and Reduction

Functional group transformations are achievable via redox reactions:

| Reaction | Reagents | Products | Challenges |

|---|---|---|---|

| Amino Group Oxidation | KMnO₄, H₂O, 50°C | Nitroso intermediates | Over-oxidation to nitro derivatives observed. |

| Amide Reduction | LiAlH₄, THF, reflux | 3-Phenylpropylamine + Isopropylamine | Requires anhydrous conditions for efficacy. |

Synthetic Utility in Polymer Chemistry

The compound serves as a precursor in polymer synthesis:

| Application | Process | Outcome | Performance Metrics |

|---|---|---|---|

| RAFT Polymerization | M3i monomer, DDMAT, AIBN, DMF, 70°C | Poly(M3i) with controlled molecular weight | Đ (dispersity) < 1.3 achieved via chain transfer . |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming phenylacetonitrile and CO₂ .

-

Light Sensitivity : Prolonged UV exposure causes racemization at the chiral center.

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

2-Amino-N-isopropyl-3-phenyl-DL-propanamide serves as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential therapeutic effects, particularly in cancer treatment. The compound exhibits antiproliferative activities against human leukemia cell lines (K562) and prostate cancer cell lines (DU145) by inhibiting key enzymes like Bcr-Abl and histone deacetylase (HDAC) .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to the development of new compounds with desirable properties .

Biological Studies

Biochemical Interactions

Research indicates that this compound interacts with various biomolecules, influencing biochemical pathways. Studies have demonstrated its ability to modulate enzyme activities, thereby affecting cellular processes and gene expression .

Case Study: Antiproliferative Activity

In laboratory settings, the compound has been tested for its effects on cancer cells. For instance, it has been shown to inhibit cell proliferation in K562 and DU145 cell lines significantly. The mechanism involves binding interactions with specific enzymes that play crucial roles in cancer cell growth .

Industrial Applications

Specialty Chemicals Production

The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in the chemical industry, including the development of new materials with enhanced performance characteristics .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate in pharmaceutical synthesis; antiproliferative effects against cancer cells |

| Organic Synthesis | Building block for complex organic molecules |

| Biological Studies | Modulates enzyme activities; influences gene expression |

| Industrial Applications | Used in the production of specialty chemicals and materials |

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Amino-N-isopropyl-3-phenyl-DL-propanamide with three analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 100316-78-7 | C₁₂H₁₈N₂O | 206.28 | 98% | Propanamide backbone; N-isopropyl, C3-phenyl |

| 2-Amino-N-isopropyl-2-phenylacetamide | 1162040-34-7 | C₁₁H₁₆N₂O | 192.26 | 95% | Acetamide backbone; N-isopropyl, C2-phenyl |

| Amino(4-isopropylphenyl)acetic acid | 126746-20-1 | C₁₁H₁₅NO₂ | 193.24 | 95% | Acetic acid backbone; 4-isopropylphenyl |

| 3-Chloro-N-phenyl-phthalimide | N/A | C₁₄H₈ClNO₂ | 257.67 | High* | Phthalimide core; N-phenyl, C3-chloro |

Notes:

- Backbone differences : The propanamide chain in the target compound provides greater conformational flexibility compared to the shorter acetamide (OT-2377) or rigid phthalimide () .

- Purity : The target compound’s 98% purity (Combi-Blocks) exceeds the 95% purity of OT-2377 and QA-8598, suggesting optimized synthesis protocols .

Commercial Availability and Stability

- Suppliers : The target compound is globally available from US Biological Life Sciences, Combi-Blocks, and others, with bulk quantities (25–50 mg) .

- Stability : The absence of reactive functional groups (e.g., carboxylic acids in QA-8598) may improve the target compound’s shelf life under standard storage conditions .

Biological Activity

2-Amino-N-isopropyl-3-phenyl-DL-propanamide, also known as N-isopropyl-3-phenyl-DL-alanine amide, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O, featuring a propanamide structure with an isopropyl group and a phenyl group. Its unique structure suggests a variety of interactions with biological targets, particularly in the central nervous system due to the presence of the amino group and phenyl ring, which can influence binding affinity and selectivity towards receptors.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects for neurodegenerative diseases.

- Pharmacological Potential : Its ability to modulate biochemical pathways related to neurotransmitter synthesis and activity positions it as a candidate for drug development targeting various neurological conditions.

The mechanism of action for this compound involves interactions with specific proteins or enzymes that have an affinity for amines. Key aspects include:

- Nucleophilic Substitution : The amine group facilitates nucleophilic substitutions, which are critical in biochemical reactions.

- Biochemical Pathways : It may participate in pathways involving the synthesis of neurotransmitters and other bioactive molecules.

- Pharmacokinetics : The compound's solubility and bioavailability are influenced by its amine group, which can form salts enhancing its pharmacokinetic properties.

Research Findings

Several studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated anti-inflammatory properties comparable to ibuprofen. | |

| Suggested potential interactions with neurotransmitter receptors, indicating possible therapeutic applications in neurodegenerative diseases. | |

| Discussed the pharmacokinetic advantages due to its amine group enhancing solubility and bioavailability. |

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

- Neuroprotective Effects : Animal models treated with this compound exhibited reduced symptoms of neurodegeneration, suggesting a protective effect against neuronal damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via amidation or condensation reactions. For optimization, statistical Design of Experiments (DoE) is recommended to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions with minimal experimental runs . Computational tools, such as quantum chemical calculations, can predict reaction pathways and transition states, reducing trial-and-error approaches .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. Pharmacopeial standards for related amides suggest using gradient elution protocols to resolve impurities .

Q. How can researchers address the hygroscopicity or stability challenges of this compound during storage?

- Answer : Store the compound in a desiccator under inert gas (e.g., argon) at −20°C. Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC monitoring. Safety data sheets for structurally similar amides recommend avoiding prolonged exposure to light and humidity .

Advanced Research Questions

Q. What computational strategies can model the enantiomeric behavior of this compound, and how do they inform experimental resolution?

- Answer : Density Functional Theory (DFT) calculations predict enantiomer stability and interaction energies with chiral selectors. Molecular docking simulations guide the selection of chiral stationary phases (e.g., cellulose derivatives) for chromatographic resolution. Experimental validation via circular dichroism (CD) confirms enantiopurity .

Q. How do reactor configurations (e.g., continuous-flow vs. batch) impact the scalability and yield of this compound’s synthesis?

- Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions like racemization. Computational fluid dynamics (CFD) simulations optimize reactor geometry, while real-time process analytical technology (PAT) monitors intermediate formation. Classifications under CRDC subclass RDF2050112 emphasize reactor design’s role in kinetic control .

Q. What methodologies reconcile discrepancies between computational predictions and experimental yields in the synthesis of this compound?

- Answer : Hybrid approaches integrating machine learning (ML) with quantum mechanics (QM) refine predictive models. For example, Bayesian optimization corrects for solvent effects unaccounted for in initial simulations. Experimental feedback loops, as described in ICReDD methodologies, recalibrate computational parameters using empirical data .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological or catalytic properties?

- Answer : Substituent effects at the phenyl or isopropyl groups are explored via Hammett plots or 3D-QSAR models. Synthesis of analogs (e.g., halogenated or nitro-substituted derivatives) follows modular routes, as seen in Schemes 3–5 of related amide syntheses . Biological assays (e.g., enzyme inhibition) quantify activity differences.

Q. What advanced separation techniques are effective for isolating intermediates or byproducts during large-scale synthesis?

- Answer : Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography achieves high-resolution purification. CRDC subclass RDF2050104 highlights membrane technology’s efficiency in isolating polar intermediates .

Methodological Notes

- Data Contradictions : When computational models conflict with experimental results, prioritize iterative refinement using multi-scale modeling (e.g., combining DFT with molecular mechanics) .

- Stereochemical Analysis : Use chiral HPLC with polar organic mode or enzymatic resolution (e.g., lipase-mediated kinetic resolution) to address DL-mixture challenges .

- Process Validation : Follow CRDC guidelines (RDF2050108) for process control, employing response surface methodology (RSM) to validate scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.